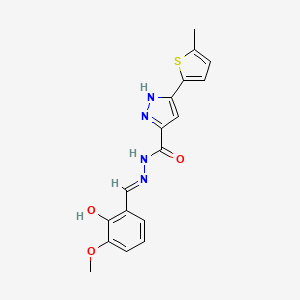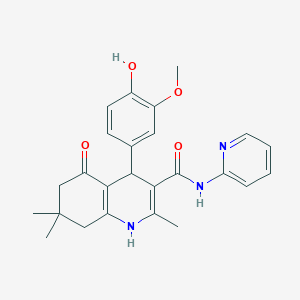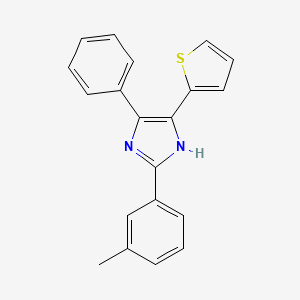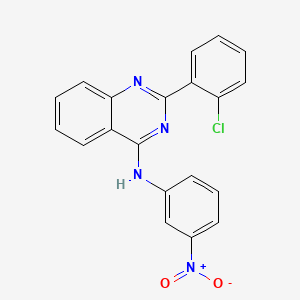![molecular formula C29H29NO7S3 B11644767 diethyl 2-[6-methoxy-2,2-dimethyl-1-(phenoxyacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11644767.png)
diethyl 2-[6-methoxy-2,2-dimethyl-1-(phenoxyacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-DIETHYL 2-[6-METHOXY-2,2-DIMETHYL-1-(2-PHENOXYACETYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, phenoxy, and sulfanyl
準備方法
The synthesis of 4,5-DIETHYL 2-[6-METHOXY-2,2-DIMETHYL-1-(2-PHENOXYACETYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multi-step synthetic routes. These routes often start with the preparation of key intermediates, followed by their sequential reactions under controlled conditions. Common synthetic methods include:
Condensation Reactions: Initial steps often involve the condensation of appropriate aldehydes and ketones to form intermediate compounds.
Cyclization Reactions: These intermediates undergo cyclization reactions to form the core tetrahydroquinoline structure.
Functional Group Modifications:
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
化学反応の分析
4,5-DIETHYL 2-[6-METHOXY-2,2-DIMETHYL-1-(2-PHENOXYACETYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as methoxy or phenoxy can be replaced by other nucleophiles.
科学的研究の応用
This compound has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and analgesic activities.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a therapeutic agent.
作用機序
The mechanism of action of 4,5-DIETHYL 2-[6-METHOXY-2,2-DIMETHYL-1-(2-PHENOXYACETYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar compounds to 4,5-DIETHYL 2-[6-METHOXY-2,2-DIMETHYL-1-(2-PHENOXYACETYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE include other dihydropyridine derivatives and compounds with similar functional groups. These compounds may share some chemical properties but differ in their specific biological activities and applications. Examples of similar compounds include:
特性
分子式 |
C29H29NO7S3 |
|---|---|
分子量 |
599.7 g/mol |
IUPAC名 |
diethyl 2-[6-methoxy-2,2-dimethyl-1-(2-phenoxyacetyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C29H29NO7S3/c1-6-35-26(32)23-24(27(33)36-7-2)40-28(39-23)22-19-15-18(34-5)13-14-20(19)30(29(3,4)25(22)38)21(31)16-37-17-11-9-8-10-12-17/h8-15H,6-7,16H2,1-5H3 |
InChIキー |
LMVHVKGXOBTQOX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC(=C2C3=C(C=CC(=C3)OC)N(C(C2=S)(C)C)C(=O)COC4=CC=CC=C4)S1)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11644689.png)
![2-[4-(Allyloxy)phenyl]-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11644702.png)


![Ethyl (2Z)-7-methyl-3-oxo-2-{[1-(prop-2-EN-1-YL)-1H-indol-3-YL]methylidene}-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11644710.png)

![(2Z)-2-(3-chloro-4,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11644716.png)



![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11644747.png)

![4-[11-(3-fluorophenyl)-1-oxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11644753.png)

